
1,3,5-Trimethyl-4-(tributylstannyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Trimethyl-4-(tributylstannyl)-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with three methyl groups and a tributylstannyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Trimethyl-4-(tributylstannyl)-1H-pyrazole typically involves the stannylation of 1,3,5-trimethylpyrazole. One common method is the reaction of 1,3,5-trimethylpyrazole with tributyltin chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the stannyl group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle the toxic and reactive nature of organotin compounds.
Análisis De Reacciones Químicas
Types of Reactions
1,3,5-Trimethyl-4-(tributylstannyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The stannyl group can be oxidized to form tin oxides or other tin-containing compounds.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Stille coupling, where the stannyl group reacts with an organic halide in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as halides or pseudohalides can be used to replace the stannyl group.
Oxidation: Oxidizing agents like hydrogen peroxide or halogens can be used to oxidize the stannyl group.
Coupling Reactions: Palladium catalysts and organic halides are commonly used in Stille coupling reactions.
Major Products Formed
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Oxidation: Tin oxides or other tin-containing byproducts.
Coupling: Biaryl or other coupled products depending on the organic halide used.
Aplicaciones Científicas De Investigación
1,3,5-Trimethyl-4-(tributylstannyl)-1H-pyrazole has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Materials Science:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active compounds, including potential pharmaceuticals.
Biological Studies: The compound can be used in studies involving the interaction of organotin compounds with biological systems.
Mecanismo De Acción
The mechanism of action of 1,3,5-Trimethyl-4-(tributylstannyl)-1H-pyrazole largely depends on the type of reaction it undergoes. In substitution reactions, the stannyl group acts as a leaving group, facilitating the introduction of new functional groups. In coupling reactions, the stannyl group participates in the formation of new carbon-carbon bonds through the mediation of a palladium catalyst.
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Trimethylpyrazole: Lacks the stannyl group, making it less reactive in certain types of reactions.
4-(Tributylstannyl)pyrazole: Similar structure but without the methyl groups, affecting its steric and electronic properties.
1,3,5-Trimethyl-4-(trimethylstannyl)-1H-pyrazole: Contains a trimethylstannyl group instead of a tributylstannyl group, which can influence its reactivity and solubility.
Uniqueness
1,3,5-Trimethyl-4-(tributylstannyl)-1H-pyrazole is unique due to the presence of both the methyl groups and the tributylstannyl group. This combination of substituents provides a balance of steric hindrance and electronic effects, making the compound versatile in various chemical reactions and applications.
Propiedades
Número CAS |
387353-98-2 |
|---|---|
Fórmula molecular |
C18H36N2Sn |
Peso molecular |
399.2 g/mol |
Nombre IUPAC |
tributyl-(1,3,5-trimethylpyrazol-4-yl)stannane |
InChI |
InChI=1S/C6H9N2.3C4H9.Sn/c1-5-4-6(2)8(3)7-5;3*1-3-4-2;/h1-3H3;3*1,3-4H2,2H3; |
Clave InChI |
DHOZVDFJSZWZLJ-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Sn](CCCC)(CCCC)C1=C(N(N=C1C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


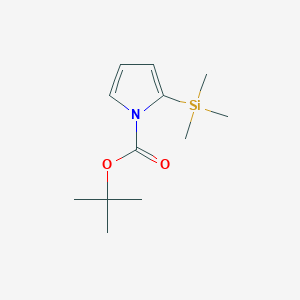


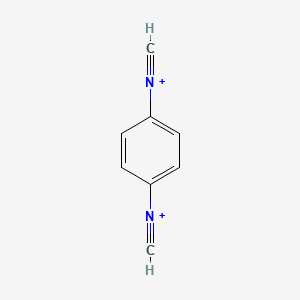

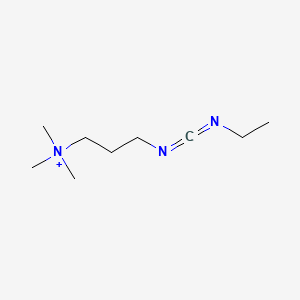
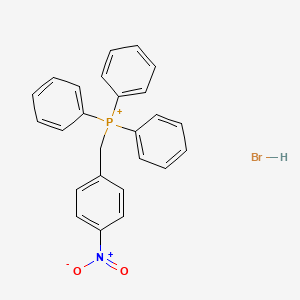

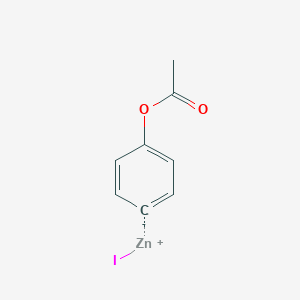

![1,2,3,4,5-Pentadeuterio-6-[2,3-dideuterio-1,4,4-tris(2,3,4,5,6-pentadeuteriophenyl)buta-1,3-dienyl]benzene](/img/structure/B12060123.png)


![(1S,2R,3S,5R)-3-amino-5-(4-amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)cyclopentane-1,2-diol;hydrate;dihydrochloride](/img/structure/B12060138.png)
